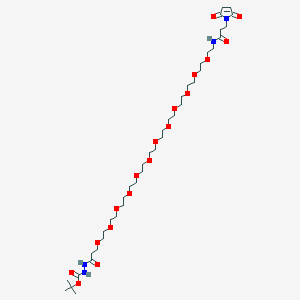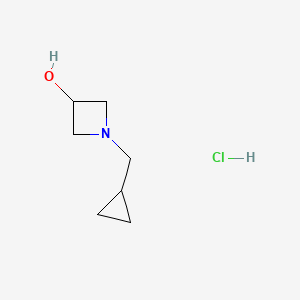
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, also known as CPM-3-A, is a cyclic amine compound used in organic synthesis and chemical research. CPM-3-A is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and pesticides. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and organometallic compounds. CPM-3-A is also used in the synthesis of biologically active compounds and as a starting material for the synthesis of new compounds.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
- Summary of Application : This compound is synthesized from 1-bromo-1-cyclopropylcyclopropane and is subjected to a Curtius degradation employing the Weinstock protocol . It’s used as an intermediate in the synthesis of biologically active and pharmacologically relevant compounds .
- Methods of Application : The synthesis involves the deprotection of N-Boc-protected (1-cyclopropyl)cyclopropylamine with hydrogen chloride in diethyl ether .
- Results or Outcomes : The yield of (1-cyclopropyl)cyclopropylamine hydrochloride from the deprotection process is reported to be 87% .
2. Applications of Spiro Cyclopropanes
- Summary of Application : Spiro cyclopropanes are important structures in many herbal compounds and demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities . They are also used in the synthesis of compound libraries .
- Methods of Application : Various methods for the synthesis of these compounds have been reported, including the Corey–Chaykovsky reaction .
- Results or Outcomes : Compounds containing the cyclopropyl group, such as bicifadine, have been used as anti-arthrist agents .
3. Stability of the Cyclopropylmethyl Carbocation
- Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
- Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
- Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .
4. Stability of the Cyclopropylmethyl Carbocation
- Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
- Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
- Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASZWZWRFIUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



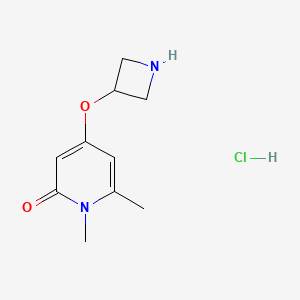
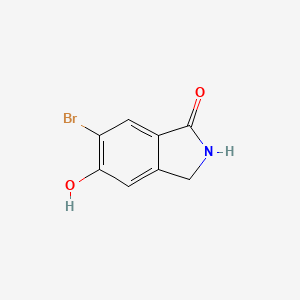
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)


![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
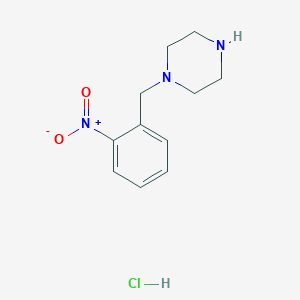
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)

